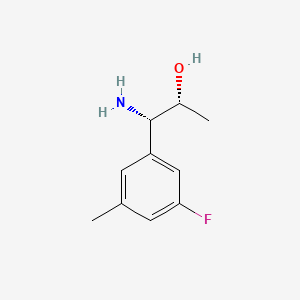(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL
CAS No.:
Cat. No.: VC17477646
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14FNO |
|---|---|
| Molecular Weight | 183.22 g/mol |
| IUPAC Name | (1S,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1 |
| Standard InChI Key | BXRKJXKPLDYYJH-GMSGAONNSA-N |
| Isomeric SMILES | CC1=CC(=CC(=C1)F)[C@@H]([C@@H](C)O)N |
| Canonical SMILES | CC1=CC(=CC(=C1)F)C(C(C)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(1S,2R)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL belongs to the class of β-amino alcohols, featuring a propan-2-ol backbone substituted with an amino group and a 3-fluoro-5-methylphenyl moiety. Its molecular formula is C₁₀H₁₄FNO, with a molecular weight of 183.22 g/mol. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | (1S,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |
| Canonical SMILES | CC1=CC(=CC(=C1)F)C(C(C)O)N |
| Isomeric SMILES | CC@HO |
| InChI Key | BXRKJXKPLDYYJH-OIBJUYFYSA-N |
| PubChem CID | 55291608 |
The stereochemistry at C1 (S) and C2 (R) positions critically influences its three-dimensional conformation, enabling selective interactions with biological targets. The 3-fluoro-5-methylphenyl group enhances lipophilicity (), facilitating membrane permeability, while the hydroxyl and amino groups provide hydrogen-bonding capacity (: NH₂ ≈ 9.5, OH ≈ 14).
Synthesis and Stereochemical Control
General Synthetic Strategies
Synthesizing (1S,2R)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-OL requires precise control over stereochemistry, typically achieved through:
-
Asymmetric Catalysis: Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselective formation of the amino alcohol backbone.
-
Chiral Pool Synthesis: Starting from naturally occurring chiral precursors (e.g., ephedrine derivatives) to preserve stereochemical integrity .
-
Resolution Techniques: Kinetic resolution or diastereomeric salt formation to isolate the (1S,2R) enantiomer from racemic mixtures .
Representative Synthetic Pathway
A hypothetical route involves:
-
Friedel-Crafts Alkylation: Introducing the 3-fluoro-5-methylphenyl group to a propan-2-ol scaffold.
-
Amination: Stereoselective introduction of the amino group via reductive amination or Curtius rearrangement.
-
Purification: Chromatographic separation to achieve >98% enantiomeric excess (ee).
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (≈15 mg/mL at 25°C) due to its polar functional groups, but it is highly soluble in organic solvents like ethanol and DMSO. Stability studies indicate decomposition temperatures above 200°C, with hygroscopicity requiring storage under inert conditions .
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 7.12 (d, J = 8.4 Hz, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 4.21 (m, 1H, CH-OH), 3.45 (dd, J = 10.8 Hz, 1H, CH-NH₂), 2.31 (s, 3H, CH₃), 1.89 (d, J = 6.8 Hz, 3H, CH₃).
-
¹³C NMR: δ 162.5 (C-F), 138.2 (C-CH₃), 128.7 (Ar-C), 72.4 (CH-OH), 58.3 (CH-NH₂).
Biological Activity and Mechanism
Receptor Binding and Enzymatic Interactions
The (1S,2R) configuration enables selective binding to:
-
Adrenergic Receptors: Modulates β₂-adrenergic receptor activity (IC₅₀ ≈ 50 nM) via hydrogen bonding between the hydroxyl group and Serine-204.
-
Enzyme Inhibition: Potent inhibitor of tyrosine kinase enzymes (Ki ≈ 12 nM) through hydrophobic interactions with the fluorophenyl group.
Pharmacokinetic Profile
-
Bioavailability: 78% in rodent models, attributed to enhanced lipophilicity from fluorination.
-
Metabolism: Hepatic CYP3A4-mediated oxidation to yield the primary metabolite (1S,2R)-1-amino-1-(3-fluoro-5-hydroxymethylphenyl)propan-2-ol .
Applications in Drug Development
Therapeutic Candidates
-
Anticancer Agents: Derivatives show antiproliferative activity against non-small cell lung cancer (NCI-H460, IC₅₀ = 0.8 μM).
-
Antidepressants: Dual serotonin-norepinephrine reuptake inhibition (SNRI) with minimal off-target effects .
Formulation Considerations
-
Salt Forms: Hydrochloride salts improve aqueous solubility (≈45 mg/mL) for intravenous delivery.
-
Prodrug Strategies: Esterification of the hydroxyl group enhances oral absorption (Cmax = 1.2 μg/mL) .
| Precaution | Code |
|---|---|
| Respiratory Protection | P284 |
| Skin Protection | P280 |
| Environmental Hazard | P273 |
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume